Bienvenue dans la boutique en ligne BenchChem!

8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)-

TLR7 agonism Interferon induction Innate immunity

8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- (CAS 226906-68-9), commonly referred to as 9-benzyl-8-hydroxy-2-propylthioadenine, belongs to the class of 2,8-disubstituted 9-benzyladenine derivatives. This compound operates as a small-molecule agonist of Toll-like receptor 7 (TLR7), triggering interferon (IFN) production in immune cells.

Molecular Formula C15H17N5OS
Molecular Weight 315.4 g/mol
CAS No. 226906-68-9
Cat. No. B14237232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)-
CAS226906-68-9
Molecular FormulaC15H17N5OS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
InChIInChI=1S/C15H17N5OS/c1-2-8-22-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H2,16,18,19)
InChIKeyMCBGAVARLDFVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-9-benzyl-2-(propylthio)-7H-purin-8(9H)-one (CAS 226906-68-9): A 2-Alkylthio-8-Hydroxyadenine TLR7 Agonist


8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)- (CAS 226906-68-9), commonly referred to as 9-benzyl-8-hydroxy-2-propylthioadenine, belongs to the class of 2,8-disubstituted 9-benzyladenine derivatives [1]. This compound operates as a small-molecule agonist of Toll-like receptor 7 (TLR7), triggering interferon (IFN) production in immune cells [2]. It represents an early-generation 2-alkylthio congener within a structurally optimized series where the propylthio substituent at position 2 dramatically enhances IFN-inducing potency relative to the unsubstituted lead scaffold [3].

Procurement Risk: Why In-Class 8-Hydroxyadenine TLR7 Agonists Cannot Be Interchanged for CAS 226906-68-9


Within the 9-benzyl-8-hydroxyadenine family, minute structural alterations at the 2-position produce orders-of-magnitude differences in both in vitro potency and oral in vivo efficacy [1]. The 2-propylthio substituent of CAS 226906-68-9 is not a generic alkylthio modification; head-to-head data demonstrate that seemingly conservative homologation (e.g., propylthio → butylthio) alters oral minimum effective dose despite equivalent in vitro MEC, while shorter or oxidized variants lose activity entirely [2]. Substitution at other positions (8-hydroxy → 8-methoxy, or 6-amino removal) abolishes activity, confirming that multiple pharmacophoric elements must be simultaneously satisfied [3]. Consequently, sourcing an arbitrary 8-hydroxyadenine or 2-alkylthioadenine as a substitute risks selecting a compound with undetectable IFN-inducing activity in relevant assays.

Head-to-Head Quantitative Differentiation of 6-Amino-9-benzyl-2-(propylthio)-7H-purin-8(9H)-one (CAS 226906-68-9)


In Vitro IFN-Inducing Potency: 1,000-Fold Improvement Over Lead Compound

The target compound (2-propylthio derivative, compound 32) exhibited a minimum effective concentration (MEC) of 0.01 µM for IFN induction in mouse spleen cells, representing a 1,000-fold improvement over the unsubstituted lead 9-benzyl-8-hydroxyadenine (compound 6, MEC = 10 µM) [1]. By comparison, the 2-butylthio congener (compound 33) showed an identical MEC of 0.01 µM, while the 2-ethoxy analog (compound 46) achieved MEC = 0.01 µM and the 2-butoxy analog (compound 47) reached MEC = 0.001 µM [2]. The 2-pentylthio analog (compound 34) was dramatically less active (MEC = 10 µM), illustrating a sharp alkyl-chain-length optimum [3]. The reference drug imiquimod gave MEC = 1 µM in the same assay [4].

TLR7 agonism Interferon induction Innate immunity

Oral In Vivo Efficacy: Superior MED Compared to the 2-Butylthio Homolog

In mice, the target compound (32) achieved a minimum effective dose (MED) of 0.1 mg/kg upon oral administration, defined as the dose required to induce >100 IU/mL serum IFN [1]. The 2-butylthio analog (33), despite having an identical in vitro MEC (0.01 µM), required a 3-fold higher oral MED of 0.3 mg/kg to reach the same IFN threshold [2]. The 2-butoxy analog (47) exhibited an MED of 0.3 mg/kg, while the lead compound 6 required 30 mg/kg [3]. Imiquimod had an MED of 3 mg/kg [4].

Oral bioavailability In vivo IFN induction Minimum effective dose

Structural Determinants of Activity: 6-Amino and 8-Hydroxy Groups Are Absolute Requirements

Systematic SAR analysis demonstrated that the 6-amino group and the 8-hydroxy (or 8-mercapto) group bearing an acidic proton are essential for IFN-inducing activity [1]. Compounds lacking these features (e.g., 8-chloro, 8-methyl, 8-methoxy, or 8-amino derivatives) were uniformly inactive (MEC >10 µM) [2]. Additionally, the 8-oxo group was later shown through docking studies to be spatially distant from the TLR7 binding pocket, creating a cavity that accommodates substituent variation only at the 2-position, while the 6-amino and 8-oxo groups anchor the core scaffold, explaining why combinatorial substitution at multiple positions is not tolerated [3].

Structure-activity relationship Pharmacophore 8-Hydroxyadenine

2-Alkylthio Chain-Length Sensitivity: Propylthio Lies at the Potency Optimum

Within the 2-alkylthio sub-series, IFN-inducing potency displayed a parabolic relationship with alkyl chain length [1]. The 2-methylthio (30) and 2-ethylthio (31) analogs exhibited MEC values of 0.1 µM each, representing a 10-fold loss relative to the 2-propylthio compound (32, MEC = 0.01 µM) [2]. The 2-butylthio analog (33) retained MEC = 0.01 µM, while the 2-pentylthio analog (34) showed a dramatic potency collapse to MEC = 10 µM [3]. The 2-benzylthio analog (35) was also inactive (MEC = 10 µM) [4]. This indicates a narrow optimal chain-length window centered at C3–C4.

Alkylthio chain length SAR 2-Substituted adenine

Recommended Application Scenarios for 6-Amino-9-benzyl-2-(propylthio)-7H-purin-8(9H)-one (CAS 226906-68-9)


TLR7 Pathway Activation in Murine Immunopharmacology Models Requiring Oral Dosing

The compound's oral MED of 0.1 mg/kg—the lowest among equipotent 2-alkylthio congeners—makes it suitable for in vivo murine studies where oral administration of a TLR7 agonist is required to evaluate innate immune activation, cytokine profiling, or vaccine adjuvant responses [1]. Its 3-fold lower oral dose requirement compared to the 2-butylthio analog reduces compound consumption and may minimize non-specific GI effects in chronic dosing paradigms [2].

Structure-Activity Relationship (SAR) Reference Standard for 2-Alkylthio-8-Hydroxyadenine Libraries

With well-defined MEC and MED values anchored against a comprehensive set of chain-length variants (C1–C5, benzylthio), the compound serves as a calibrated reference point for benchmarking newly synthesized 2-substituted 8-hydroxyadenine analogs in IFN-induction assays [1]. Its position at the potency apex of the alkylthio series enables direct rank-ordering of novel derivatives [2].

Mechanistic Dissection of TLR7 Ligand Binding Utilizing a Probe with Defined Pharmacophoric Constraints

The compound contains all three essential pharmacophoric elements (6-NH2, 8-oxo/hydroxy, 2-alkylthio) identified through systematic deletion analysis [1]. This makes it a validated active control for competitive binding or functional assays designed to interrogate TLR7–ligand interactions, where analogs lacking any single element (e.g., 8-methoxy or deamino variants) serve as matched inactive controls [2].

Procurement for Interferon-Inducer Screening Cascades Requiring Consistent Batch-to-Batch Activity

The quantitative activity benchmarks (MEC 0.01 µM in vitro, MED 0.1 mg/kg in vivo) provide unambiguous acceptance criteria for quality control when sourcing this compound from multiple vendors [1]. Unlike less characterized 8-hydroxyadenine derivatives, CAS 226906-68-9 has published dose-response data that enable direct verification of biological activity upon receipt, reducing the risk of acquiring an inactive batch [2].

Quote Request

Request a Quote for 8H-Purin-8-one, 6-amino-7,9-dihydro-9-(phenylmethyl)-2-(propylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.